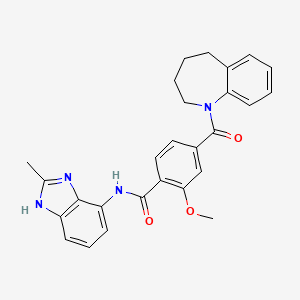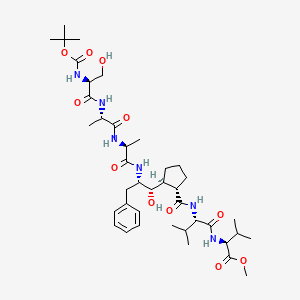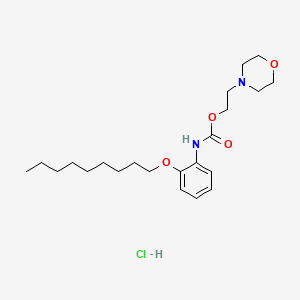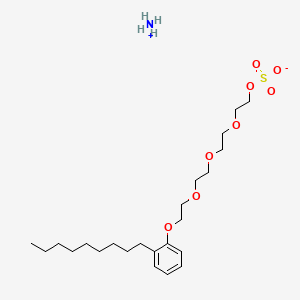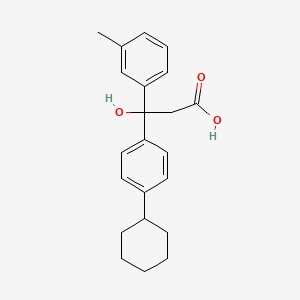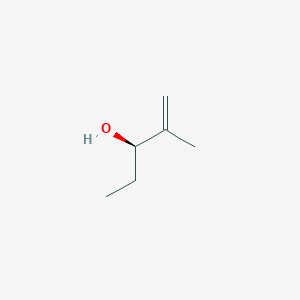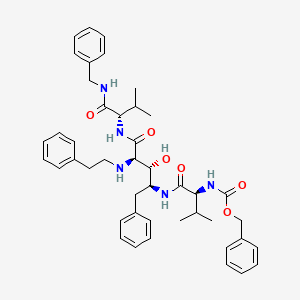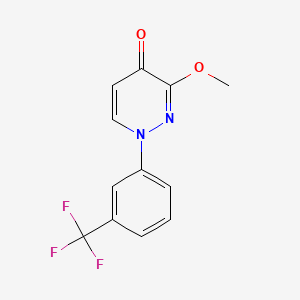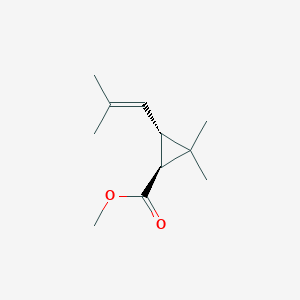
Methyl chrysanthemate, trans-(-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl chrysanthemate, trans-(-)-, is an organic compound that belongs to the class of esters. It is derived from chrysanthemic acid, which is related to a variety of natural and synthetic insecticides. This compound is known for its role in the synthesis of pyrethroids, a class of insecticides that are widely used due to their effectiveness and low toxicity to humans and animals .
準備方法
Synthetic Routes and Reaction Conditions
Methyl chrysanthemate, trans-(-)-, can be synthesized through several methods. One common approach involves the reaction of isopropylidenediphenylsulfurane with methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate. This reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis of the ester . Another method involves the use of methyl 4-oxobutenoate or 3-methylbut-2-en-1-ol as starting materials, which undergo a series of reactions to form the desired product .
Industrial Production Methods
Industrial production of methyl chrysanthemate, trans-(-)-, typically involves the cyclopropanation of a diene, followed by hydrolysis of the ester. This process yields a mixture of cis- and trans-isomers, which can be separated to obtain the pure trans-(-)-isomer .
化学反応の分析
Types of Reactions
Methyl chrysanthemate, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chrysanthemic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include chrysanthemic acid, alcohol derivatives, and various substituted esters .
科学的研究の応用
Methyl chrysanthemate, trans-(-)-, has several scientific research applications:
作用機序
The mechanism of action of methyl chrysanthemate, trans-(-)-, involves its interaction with the nervous system of insects. It targets sodium channels, causing prolonged depolarization of nerve cells, which leads to paralysis and death of the insect . The compound’s effectiveness is due to its ability to bind to specific sites on the sodium channels, disrupting normal nerve function .
類似化合物との比較
Similar Compounds
Chrysanthemic acid: The parent compound from which methyl chrysanthemate is derived.
Ethyl chrysanthemate: Another ester of chrysanthemic acid with similar properties.
Norchrysanthemic acid: A related compound with significant vapor action at room temperature.
Uniqueness
Methyl chrysanthemate, trans-(-)-, is unique due to its high effectiveness as an insecticide and its relatively low toxicity to non-target organisms. Its specific interaction with sodium channels in insects makes it a valuable compound in pest control .
特性
CAS番号 |
26770-96-7 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m0/s1 |
InChIキー |
ITNHSNMLIFFVQC-DTWKUNHWSA-N |
異性体SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OC)C |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


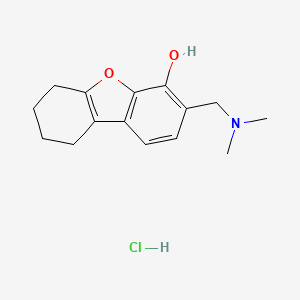
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)

